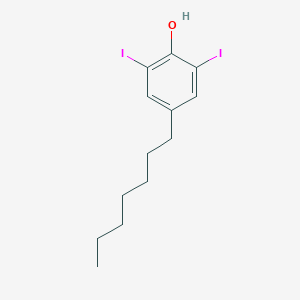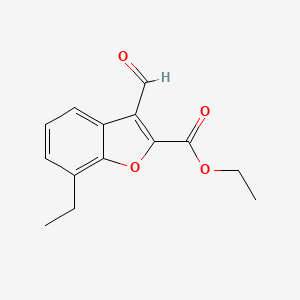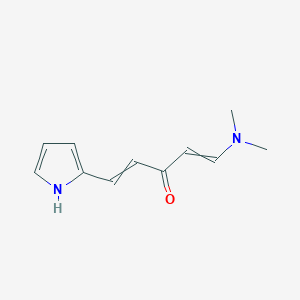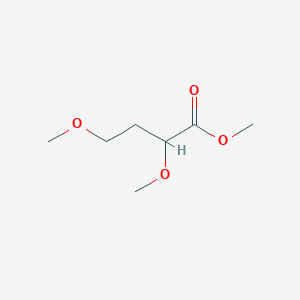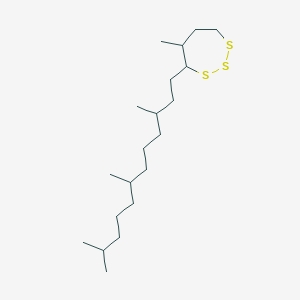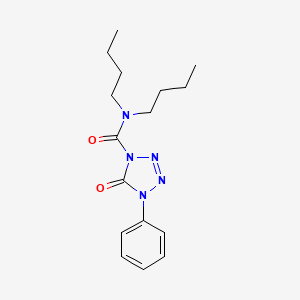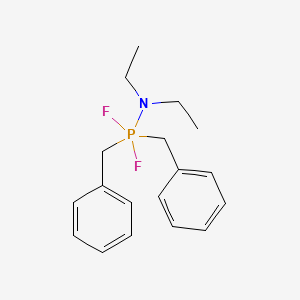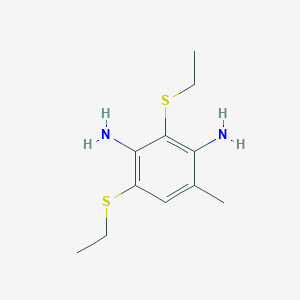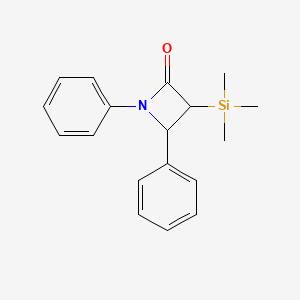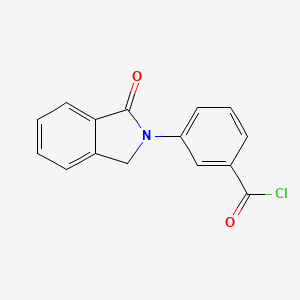
(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol is an organic compound with the molecular formula C16H16O3 It is a member of the dioxolane family, characterized by a dioxolane ring structure with two phenyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diphenyl-1,3-dioxolan-4-yl)methanol typically involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and scalability.
化学反応の分析
Types of Reactions
(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2,5-Diphenyl-1,3-dioxolan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring structure allows for unique interactions with biological molecules, potentially leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar dioxolane structure but with methyl groups instead of phenyl groups.
(2-Phenyl-1,3-dioxolan-4-yl)methanol: Contains one phenyl group instead of two.
(2,2-Dimethyl-1,3-dioxolane-4-methanamine): Similar structure with an amine group.
Uniqueness
(2,5-Diphenyl-1,3-dioxolan-4-yl)methanol is unique due to the presence of two phenyl groups, which enhance its stability and reactivity
特性
CAS番号 |
116070-57-6 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
(2,5-diphenyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C16H16O3/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10,14-17H,11H2 |
InChIキー |
QEFKHXPXTGMXKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(OC(O2)C3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
